N-(2-Aminoethyl)piperidine can act as a bidentate ligand, meaning it can form two coordination bonds with a metal center. This property makes it valuable in the synthesis of coordination complexes for studying their structure, reactivity, and potential applications in catalysis or materials science. For instance, research has utilized N-(2-Aminoethyl)piperidine in the preparation of nickel complexes with interesting magnetic properties [1].
[1] Synthesis, structural characterization, and magnetic properties of trans-bis[1-(2-aminoethyl)piperidine]dinitronickel(II) and trans-bis[1-(2-aminoethyl)-piperidine]dinitritocobalt(II) complexes, Inorganica Chimica Acta, Volume 240, Issues 1-2, 1995, Pages 121-126,
N-(2-Aminoethyl)piperidine finds use in modifying polymers, introducing functional groups that can alter their properties or facilitate further reactions. A study demonstrated its effectiveness in modifying vinylbenzyl chloride/divinylbenzene gel copolymer beads, enhancing their potential applications in solid-phase organic synthesis [2].
[2] N-(2-Aminoethyl)piperidine-Modified Vinylbenzyl Chloride/Divinylbenzene Copolymer Beads: Characterization and Application in Solid-Phase Organic Synthesis, Journal of Polymer Science Part A: Polymer Chemistry, Volume 41, Issue 12, 2003, Pages 2032-2038,
N-(2-Aminoethyl)piperidine, also known as 1-(2-Aminoethyl)piperidine, is an organic compound with the molecular formula and a molecular weight of approximately 128.22 g/mol. It features a piperidine ring substituted with an aminoethyl group. This compound is primarily recognized for its role in various chemical syntheses and biological applications. It is classified under hazardous materials due to its potential for causing severe skin burns and eye damage, necessitating careful handling practices .
The structure of N-(2-Aminoethyl)piperidine can be represented as follows:
This compound is characterized by a piperidine ring (a six-membered ring containing one nitrogen atom) with an aminoethyl substituent that enhances its reactivity and biological activity .
N-(2-Aminoethyl)piperidine exhibits noteworthy biological activities, making it a valuable compound in medicinal chemistry. It has been investigated for:
The synthesis of N-(2-Aminoethyl)piperidine can be achieved through various methods:
textPiperidine + 2-Bromoethylamine → N-(2-Aminoethyl)piperidine
N-(2-Aminoethyl)piperidine finds applications across multiple fields:
Studies on N-(2-Aminoethyl)piperidine's interactions reveal its role in various biochemical pathways. Its ability to act as a ligand allows it to bind with metal ions, influencing the stability and reactivity of metal complexes. Furthermore, research into its interactions with biological targets has shown potential for modulating receptor activity, particularly concerning neurotransmitter systems .
Several compounds share structural similarities with N-(2-Aminoethyl)piperidine. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2-(Piperidin-1-yl)ethanamine dihydrochloride | 100911-49-7 | 0.95 | A dihydrochloride salt form enhancing solubility |
(S)-1-Methylpiperidin-3-amine dihydrochloride | 1157849-51-8 | 0.83 | Contains a methyl group offering distinct properties |
1-(3-Aminopropyl)piperidine | 1001353-92-9 | 0.86 | Features an additional carbon chain affecting reactivity |
1-(4-Piperidinyl)ethanamine | 902152-76-5 | 0.86 | Substituted at the para position influencing binding |
N-(2-Aminoethyl)piperidine stands out due to its specific aminoethyl substitution on the piperidine ring, which enhances its reactivity and biological activity compared to other similar compounds.
Flammable;Corrosive